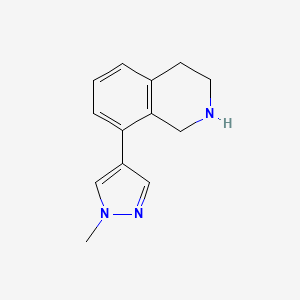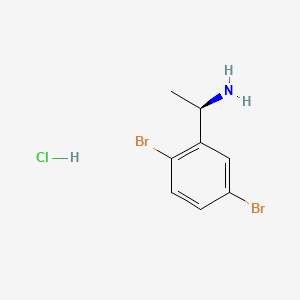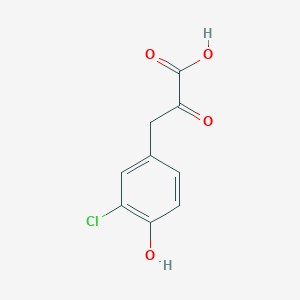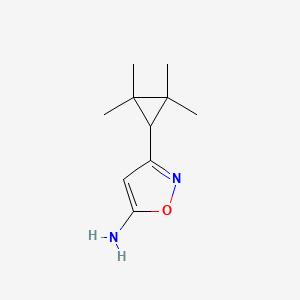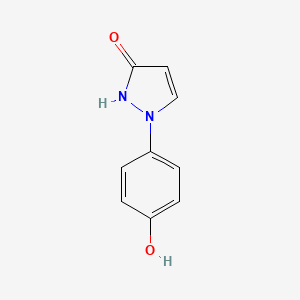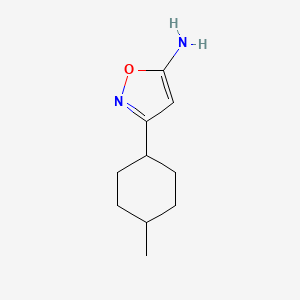
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a cyclohexyl group substituted at the fourth position with a methyl group and an isoxazole ring substituted at the third position with an amine group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Cyclization Reaction: The starting material, 4-methylcyclohexanone, undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using an acid catalyst such as sulfuric acid to form the isoxazole ring.
Amination: The resulting isoxazole intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and monitoring.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylphenyl)isoxazol-5-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Methylisoxazole-5-amine: Lacks the cyclohexyl group, simpler structure.
Cyclohexylisoxazole: Similar cyclohexyl group but different substitution pattern.
Uniqueness
3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. Its cyclohexyl group provides steric hindrance and influences its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-(4-methylcyclohexyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h6-8H,2-5,11H2,1H3 |
Clave InChI |
UQVDZXFRAOLWDP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


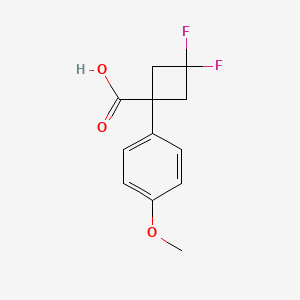
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
